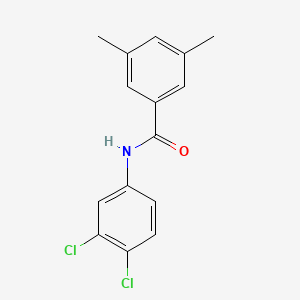
N-(3,4-二氯苯基)-3,5-二甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C15H13Cl2NO and its molecular weight is 294.18. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成阿片类药物的研究:N-(3,4-二氯苯基)-3,5-二甲基苯甲酰胺在结构上与合成阿片类药物(如 U-47700)相关。尽管此类化合物具有滥用潜力,但对它们的研究对于了解其药理特性和潜在治疗应用非常重要。该领域的研究重点是寻找副作用更小的鸦片类衍生物替代品,包括降低依赖性和滥用潜力 (Elliott, Brandt, & Smith, 2016)。
除草剂的研究:结构相似的化合物(如二uron(N'-[3,4-二氯苯基]-N,N-二甲基脲)被广泛用作除草剂。该领域的的研究探索了电芬顿法等方法,用于降解环境中的这些化合物并评估其毒性 (Oturan 等,2008)。
化学合成和用途:该分子属于一类较广泛的化合物,它们因在化学合成中的作用而受到研究。该领域的研究包括衍生物的合成以及探索它们在各种领域的潜在应用,例如材料科学或制药 (Hanessian & Moralioglu, 1972)。
抗菌和抗炎研究:N-(3,4-二氯苯基)-3,5-二甲基苯甲酰胺的衍生物(如 N-吡唑基苯甲酰胺衍生物)因其抗菌和抗炎特性而受到研究。这项研究对于开发新药和治疗方法具有重要意义 (Fatima, Kulkarni, & Mantipragada, 2015)。
环境生物修复:研究还集中在化学性质与 N-(3,4-二氯苯基)-3,5-二甲基苯甲酰胺相似的环境污染物的生物修复上。例如,使用基于环糊精的技术对二uron进行生物修复的研究展示了这些化合物在环境中的潜在应用 (Villaverde 等,2012)。
作用机制
Target of Action
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide, also known as DCMU, is an algicide and herbicide that primarily targets the photosynthetic machinery in plants . It specifically inhibits photosystem II, a key component of the photosynthetic electron transport chain .
Mode of Action
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide interacts with its target by binding to the Q_B plastoquinone binding site of photosystem II . This binding disallows the electron flow from photosystem II to plastoquinone, thereby interrupting the photosynthetic electron transport chain . This interruption reduces the plant’s ability to convert light energy into chemical energy, in the form of ATP and reductant potential .
Biochemical Pathways
The primary biochemical pathway affected by N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is photosynthesis . By inhibiting photosystem II, it disrupts the photosynthetic electron transport chain, which is crucial for the light-dependent reactions of photosynthesis . This disruption affects the downstream production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle) of photosynthesis .
Result of Action
The molecular and cellular effects of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide’s action primarily involve the disruption of photosynthesis . This disruption can lead to a decrease in the plant’s growth and development, as the plant’s ability to produce the energy and reducing power necessary for these processes is compromised .
生化分析
Biochemical Properties
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of photosystem II in plants, affecting the photosynthetic electron transport chain . This interaction is crucial as it disrupts the normal photosynthetic process, leading to reduced energy production in plants.
Cellular Effects
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide has notable effects on different types of cells and cellular processes. In plant cells, it inhibits photosynthesis by targeting photosystem II, leading to oxidative stress and cellular damage . This compound also affects the expression of genes involved in the antioxidant defense system, resulting in increased levels of reactive oxygen species and subsequent cellular damage.
Molecular Mechanism
The molecular mechanism of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide involves its binding to the D1 protein of photosystem II, thereby inhibiting the electron transport chain . This inhibition prevents the conversion of light energy into chemical energy, disrupting the photosynthetic process. Additionally, the compound induces oxidative stress by increasing the production of reactive oxygen species, which further damages cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide change over time. Initially, it causes a rapid inhibition of photosynthesis, followed by a gradual increase in oxidative stress and cellular damage . The compound’s stability and degradation rate also influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to significant cellular damage and reduced photosynthetic efficiency.
Dosage Effects in Animal Models
The effects of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and cellular damage. At higher doses, it can lead to severe toxicity, including significant oxidative stress, cellular damage, and even cell death . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as catalase, peroxidase, and superoxide dismutase, which are part of the antioxidant defense system . The compound’s impact on these enzymes leads to altered metabolic flux and changes in metabolite levels, further contributing to oxidative stress and cellular damage.
Transport and Distribution
Within cells and tissues, N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific cellular compartments influence its activity and effects on cellular function.
Subcellular Localization
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is primarily localized in the chloroplasts of plant cells, where it exerts its inhibitory effects on photosystem II . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments. This localization is crucial for its activity and function in disrupting the photosynthetic process.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMNGQJFBUSGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2613551.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)


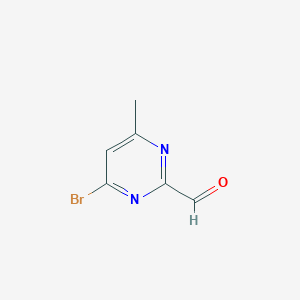
![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)

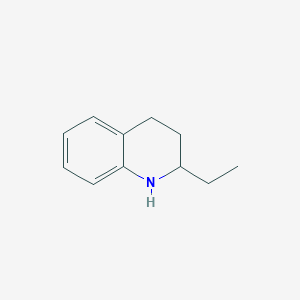
![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2613567.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)
![2-Chloro-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B2613569.png)
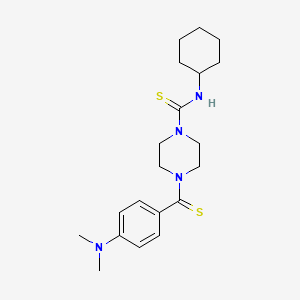
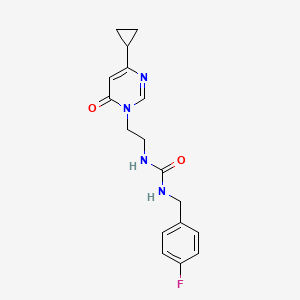
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate](/img/structure/B2613574.png)
